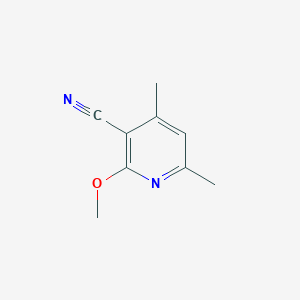![molecular formula C18H15N2O+ B348499 9-(Dimethylamino)benzo[a]phenoxazin-7-ium CAS No. 48188-39-2](/img/structure/B348499.png)
9-(Dimethylamino)benzo[a]phenoxazin-7-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Dimethylamino)benzo[a]phenoxazin-7-ium is a heterocyclic aromatic compound known for its vibrant color and significant biological activities It belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium typically involves the condensation of appropriate aromatic amines with ortho-quinone derivatives. One common method includes the reaction of 2-aminophenol with 1,2-benzoquinone under acidic conditions to form the phenoxazine core. Subsequent methylation of the nitrogen atom yields the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction of this compound typically leads to the formation of hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the reagents used.
Scientific Research Applications
9-(Dimethylamino)benzo[a]phenoxazin-7-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(Dimethylamino)benzo[a]phenoxazin-7-ium involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures. These mechanisms contribute to its antifungal, antibacterial, and anticancer activities .
Comparison with Similar Compounds
Phenoxazine: Shares the same core structure but lacks the dimethylazanium group.
Phenothiazine: Similar tricyclic structure but contains sulfur instead of oxygen.
Nile Blue: A derivative of phenoxazine with additional functional groups that enhance its fluorescence properties.
Uniqueness: 9-(Dimethylamino)benzo[a]phenoxazin-7-ium stands out due to its unique combination of structural features and biological activities. Its ability to intercalate into DNA and generate ROS makes it a potent compound for various applications, particularly in medicine and biology .
Properties
CAS No. |
48188-39-2 |
|---|---|
Molecular Formula |
C18H15N2O+ |
Molecular Weight |
275.3g/mol |
IUPAC Name |
benzo[a]phenoxazin-9-ylidene(dimethyl)azanium |
InChI |
InChI=1S/C18H15N2O/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15/h3-11H,1-2H3/q+1 |
InChI Key |
BZAQMGZYZWMMRU-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C |
| 7057-57-0 | |
Synonyms |
9-(dimethylamino)-benzophenoxazinium chloride cpd with zinc chloride 9-methylaminobenzo alpha-phenoxazonium chloride Meldola blue |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)
![Ethyl 2-[acetyl(methyl)amino]-3-thienylcarbamate](/img/structure/B348480.png)



![8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B348493.png)

![1-bromo-3-methoxy-11-methyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B348498.png)
![[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B348500.png)
![2-Phenyl-1H-benzo[d]imidazol-5-ol](/img/structure/B348508.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)

